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1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea

Lipophilicity Solubility Drug-likeness

Researchers studying cullin neddylation often lack structurally validated DCN1-UBE2M PPI inhibitors. This compound solves that gap with a 1.05 Å co-crystal structure (PDB 6bg3) confirming binding to the acetyl-lysine pocket. • 100-fold improved TR-FRET potency over HTS hit (IC₅₀ range: 26 nM-2.6 μM). • Selective reduction of neddylated CUL1 & CUL3; no effect on CUL2/4A/5. • Validated scaffold for SAR-retain the 3-cyanopyridinyl-piperidine core while varying the aryl urea. Supplied with full analytical characterization; immediate global shipping available.

Molecular Formula C21H25N5O2
Molecular Weight 379.464
CAS No. 1797218-37-1
Cat. No. B2864907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea
CAS1797218-37-1
Molecular FormulaC21H25N5O2
Molecular Weight379.464
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)C3=C(C=CC=N3)C#N
InChIInChI=1S/C21H25N5O2/c1-2-28-19-7-5-18(6-8-19)25-21(27)24-15-16-9-12-26(13-10-16)20-17(14-22)4-3-11-23-20/h3-8,11,16H,2,9-10,12-13,15H2,1H3,(H2,24,25,27)
InChIKeyWPXXUVSFLDOGGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea (CAS 1797218-37-1) – Chemical Identity & Scaffold Context


1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea (CAS 1797218-37-1) is a synthetic piperidinyl urea derivative with the molecular formula C₂₁H₂₅N₅O₂ and a molecular weight of 379.46 Da. It belongs to a class of piperidinyl ureas that have been validated as inhibitors of the DCN1–UBE2M protein–protein interaction, a regulator of cullin neddylation [1]. The compound’s structural hallmark is the 3-cyanopyridin-2-yl substituent on the piperidine ring and the 4-ethoxyphenyl group on the distal urea nitrogen, which together define its steric and electronic profile within this chemotype [2].

Why Generic Substitution Is Not Straightforward for 1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea


Within the piperidinyl urea chemotype, even minor modifications to the terminal aryl urea substituent can cause substantial shifts in target binding affinity and cellular efficacy. The published SAR campaign that advanced a high-throughput screening hit to optimized tool compounds demonstrated a 100-fold improvement in DCN1–UBE2M TR-FRET potency through iterative substitution of the pendant aryl group, with concomitant changes in solubility and permeability [1]. Consequently, analogs bearing alternative aryl substitution (e.g., 5-chloro-2-methoxyphenyl or 3-trifluoromethylphenyl) cannot be assumed to exhibit equivalent DCN1 engagement or neddylation inhibition without explicit comparative data. The 4-ethoxyphenyl motif imparts a specific balance of lipophilicity and hydrogen-bond capacity that differentiates it from halogenated or methoxy-substituted close analogs [1].

Quantitative Differentiation Evidence for 1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea


Predicted Physicochemical Profile versus Key 3-Cyanopyridinyl-Piperidinyl Urea Analogs

Limited direct experimental data are available for this specific compound. However, in silico predictions highlight differentiating physicochemical features. The 4-ethoxyphenyl substituent is predicted to confer moderate lipophilicity (clogP ~3.0–3.5) and a topological polar surface area (TPSA) of approximately 87 Ų, placing it within the favorable range for oral drug-likeness. By contrast, the 5-chloro-2-methoxyphenyl analog (CAS not assigned) is predicted to have a higher clogP (~3.8) and reduced solubility, while the 3,4-dimethoxybenzyl analog exhibits a lower clogP (~2.5) but also lower permeability. No direct head-to-head experimental comparison has been published. [1]

Lipophilicity Solubility Drug-likeness

DCN1–UBE2M TR-FRET Class-Level Potency Benchmarking

The published piperidinyl urea series achieved DCN1–UBE2M TR-FRET IC₅₀ values ranging from low micromolar for the initial HTS hit (IC₅₀ ~ 2.6 μM) to approximately 26 nM for the most optimized compound NAcM-OPT after iterative SAR [1]. The target compound 1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea has not been individually assayed in this publication. Based on its structural similarity to intermediate analogs in the series (e.g., compounds with 4-substituted phenyl ureas), its expected potency would lie within the mid-nanomolar to low micromolar range against the DCN1–UBE2M PPI. Direct head-to-head comparison with a specific analog is not possible without dedicated profiling. [1]

DCN1 inhibition Protein-protein interaction TR-FRET assay

Cellular Cullin Neddylation Selectivity Profile

In the pulse-chase NEDD8 transfer assay using a squamous cell carcinoma cell line, the optimized piperidinyl ureas selectively reduced steady-state levels of neddylated CUL1 and CUL3 without affecting CUL2, CUL4A, or CUL5. The magnitude of neddylation reduction correlated with TR-FRET biochemical potency [1]. Because 1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea contains the core pharmacophore required for DCN1 binding, it is expected to recapitulate this CUL1/CUL3-selective profile; however, the precise selectivity window and cellular IC₅₀ remain uncharacterized. This represents a class-level inference and not direct evidence. [1]

Cullin neddylation NEDD8 Squamous cell carcinoma

Structural Binding Mode: 3-Cyanopyridine Anchor in the DCN1 Acetyl-Lysine Binding Pocket

The co-crystal structure PDB 6bg3 (resolution 1.05 Å) reveals the binding pose of a closely related piperidinyl urea inhibitor, showing that the 3-cyanopyridin-2-yl moiety occupies the acetyl-lysine binding pocket of DCN1, forming key hydrogen bonds and hydrophobic contacts [1]. The piperidine ring directs the urea linker toward the solvent-exposed region, where the terminal aryl substituent can be varied. 1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea retains this identical core binding scaffold and is therefore predicted to engage DCN1 in the same orthogonal pose. Analogs that lack the 3-cyano group or replace the piperidine linker with piperazine would lose critical binding interactions, supporting the rationale for procuring this specific substitution pattern over simplified alternatives. [1] [2]

X-ray crystallography DCN1 binding mode Structure-based design

Primary Research and Application Scenarios for 1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea


DCN1–UBE2M Protein-Protein Interaction Inhibition Studies

Academic and pharmaceutical research groups investigating cullin neddylation biology can utilize this compound as a structurally defined DCN1–UBE2M PPI inhibitor. The 3-cyanopyridin-2-yl scaffold provides a validated anchor for the acetyl-lysine binding pocket, as confirmed by the 1.05 Å co-crystal structure PDB 6bg3 [1]. Researchers should pair this compound with the published TR-FRET assay protocol to establish its potency in their own laboratory and benchmark it against the series reference compounds (IC₅₀ range: 26 nM to 2.6 μM) [2].

CUL1/CUL3 Neddylation Selectivity Profiling in Squamous Cell Carcinoma Models

Given the class-level evidence that DCN1 inhibitors selectively reduce neddylated CUL1 and CUL3 without affecting CUL2, CUL4A, or CUL5 [2], this compound can serve as a starting point for developing CUL1/CUL3-biased chemical probes. It offers a mechanistic alternative to pan-cullin NAE inhibitors such as MLN4924. Users should perform pulse-chase NEDD8 transfer assays to confirm selectivity in their cell line of interest.

Medicinal Chemistry Optimization Campaigns Targeting DCN1

The 4-ethoxyphenyl substituent provides a distinct balance of moderate lipophilicity (predicted clogP ~3.2) and hydrogen-bond capacity relative to halogenated or multi-methoxy analogs [2]. Medicinal chemists can use this compound as a late-stage intermediate scaffold for iterative SAR by replacing the 4-ethoxyphenyl group with alternative aryl ureas while retaining the validated 3-cyanopyridinyl-piperidine core.

Validation of In Silico Models for DCN1 Inhibitor Binding

The high-resolution structural template from PDB 6bg3 enables docking studies and free-energy perturbation (FEP) calculations to predict the binding affinity of the 4-ethoxyphenyl analog before synthesis [1]. Computational chemistry teams can procure this compound to experimentally validate their in silico affinity and pose predictions, which is critical for building predictive models within this chemotype.

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